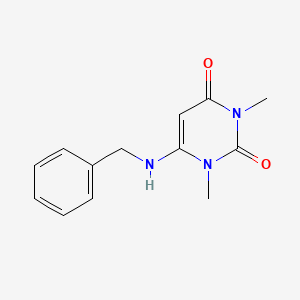![molecular formula C26H22N2O4S B3883716 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 5732-95-6](/img/structure/B3883716.png)
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings, a sulfanylidene group, and a diazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanylidene group: This step involves the reaction of the diazinane ring with sulfur-containing reagents such as thiourea or sulfur dichloride.
Attachment of the aromatic rings: The aromatic rings can be introduced through Friedel-Crafts alkylation or acylation reactions.
Formation of the methoxyphenylmethylidene group: This step involves the condensation of the appropriate aldehyde with the diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfanylidene group, converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions like reflux or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.
作用机制
The mechanism by which 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-thioxo-1,3-diazinane-4,6-dione
- 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-oxo-1,3-diazinane-4,6-dione
Uniqueness
The uniqueness of 5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
5732-95-6 |
|---|---|
分子式 |
C26H22N2O4S |
分子量 |
458.5 g/mol |
IUPAC 名称 |
5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H22N2O4S/c1-16-4-9-19(10-5-16)27-24(30)21(14-18-8-13-22(29)23(15-18)32-3)25(31)28(26(27)33)20-11-6-17(2)7-12-20/h4-15,29H,1-3H3 |
InChI 键 |
VFGAMFFHDCEDNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N(C2=S)C4=CC=C(C=C4)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N(C2=S)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-butan-2-ylideneamino]-2-(4-chlorophenyl)sulfanylpropanamide](/img/structure/B3883650.png)

![2-methoxy-N-[2-(4-methylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B3883662.png)

![(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B3883680.png)
![methyl (2R)-(4-hydroxyphenyl)(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B3883682.png)
![3-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3883689.png)
![2-[(2E,5Z)-2-({[(TERT-BUTOXY)CARBONYL]AMINO}IMINO)-4-OXO-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-5-YLIDENE]ACETIC ACID](/img/structure/B3883695.png)
![4'-({[5-(2,5-dichlorophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3883707.png)
![N-(3-fluorophenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinamine](/img/structure/B3883708.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3883722.png)
![4-[(2-iodobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3883723.png)
![2-[(hydroxyimino)(phenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B3883731.png)
![4-(4-morpholinylmethyl)-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B3883742.png)
